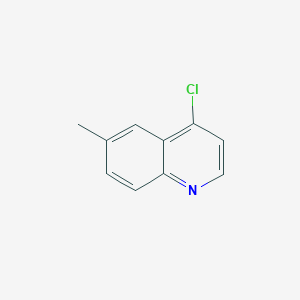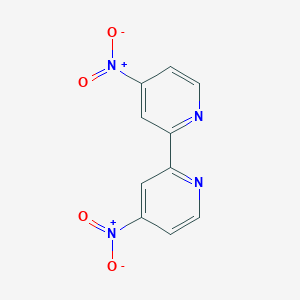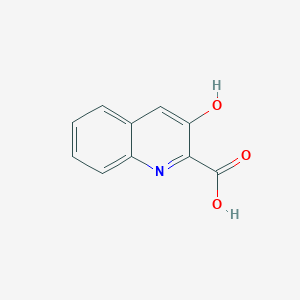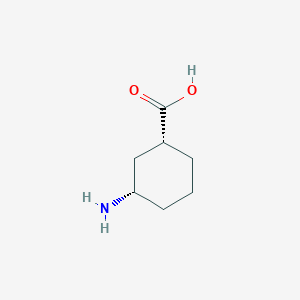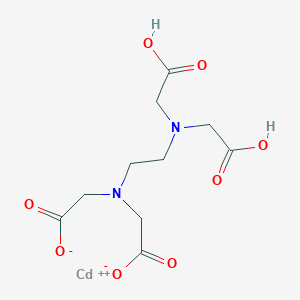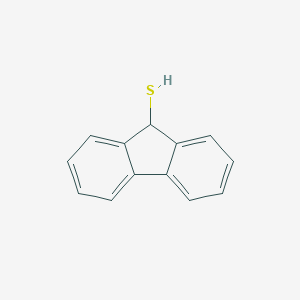
9H-Fluorene-9-thiol
概要
説明
9H-Fluorene-9-thiol is a useful research compound. Its molecular formula is C13H10S and its molecular weight is 198.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12360. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optoelectronic Properties and Network Architecture
9H-Fluorene-9-thiol is pivotal in controlling optoelectronic behaviors, particularly in poly(fluorene) networks. The utilization of thiol-ene photo-click chemistry for cross-linking poly(fluorene) derivatives results in conjugated thin film networks with tunable network architecture. This technique provides a methodical approach to modulate the network architecture in cross-linked conjugated polymers, thereby controlling their optoelectronic properties. The introduction of fluorenone "defects" into these networks acts as an effective colorimetric indicator of electronic communication within the conjugated network, marking a significant step in the systematic investigation of the effects of network architecture on the optoelectronic properties of organic semiconductor networks (Davis & Carter, 2015).
Environmental Biodegradation
A significant application of this compound is in environmental biodegradation. The biodegradation of fluorene has been extensively studied, with the isolation of Arthrobacter sp. strain F101 capable of using fluorene as the sole carbon and energy source. This biodegradation process involves the formation of several metabolites, including 9-fluorenol and 9H-fluoren-9-one, and suggests two distinct pathways of fluorene biodegradation, one supporting cell growth and the other being a dead-end route (Grifoll, Casellas, Bayona, & Solanas, 1992).
Surface Grafting and Photopatterning
Thiol-ene chemistry is employed for the surface grafting of vinyl-functionalized poly(fluorene) derivatives onto substrates containing free surface thiol groups. This method facilitates the retention of the characteristic optoelectronic properties of conjugated polymers even after grafting onto surfaces. The surface-grafted poly(fluorene)s demonstrate facile photopatterning, and their utilization in thin film transistors shows performances comparable to conventional layers, marking an innovative approach in the field of optoelectronic device fabrication (Davis & Carter, 2014).
Solar Energy Applications
This compound is also a critical component in the field of solar energy. Polymers like poly[9-(1′-hexylheptylidene)-2,7-fluorene-alt-5,5-(4′,7′-di-2-thienyl-5′,6′-dialkoxy-2′,1′,3′-benzothiadiazole)] (PAFDTBT) have been synthesized, possessing a low band gap and high fill factor, demonstrating a power conversion efficiency of 6.2%. This indicates that 9-alkylidene-9H-fluorene is a highly useful building block for constructing narrow band gap conjugated polymers for high-efficiency bulk heterojunction polymer solar cells (Du et al., 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
9H-Fluorene-9-thiol primarily targets the Csp3–H functionalization of 9H-fluorene . This process involves the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex .
Mode of Action
The compound interacts with its targets through an acceptorless dehydrogenation and borrowing hydrogen approach . Control experiments and kinetic profile diagrams depict that the reaction works via an unsaturated intermediate .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of 9-fluorenones from 9H-fluorenes by air oxidation . This process can easily obtain 9-fluorenones substituted with nitro, halogen, or alkyl groups in high yield and purity .
Result of Action
The result of the compound’s action is the production of alkylated and alkenylated fluorenes . These fluorenes can be further modified to their corresponding epoxides, amino alcohols, and boronate esters .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound should be handled in an environment that avoids dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
9H-Fluorene-9-thiol can have various effects on different types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
9H-fluorene-9-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNURAXCIBMZJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279337 | |
| Record name | Fluorene-9-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19552-08-0 | |
| Record name | Fluorene-9-thiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorene-9-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19552-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)

![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
